![molecular formula C21H15ClN2O2 B2887506 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898438-13-6](/img/structure/B2887506.png)
1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione is a useful research compound. Its molecular formula is C21H15ClN2O2 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemosensors for Transition Metal Ions
The research on naphthoquinone derivatives like 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has led to the development of chemosensors that exhibit remarkable selectivity towards transition metal ions, particularly Cu2+ ions. These chemosensors change color in the presence of specific ions, which is a useful property for detecting and quantifying metal ions in various environmental and biological samples. The limit of detection (LOD) for Cu2+ ions with these chemosensors is notably low, enhancing their applicability in sensitive detection methods (Gosavi-Mirkute et al., 2017).
Antifungal and Antibacterial Agents
Naphthoquinone derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, showing potent activity against various fungal and bacterial strains. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action and pave the way for the design of more effective and targeted antimicrobial therapies (Tandon et al., 2010).
Synthesis and Biological Evaluation
The exploration of 1,4-naphthoquinone derivatives in the context of synthetic chemistry has led to the development of novel compounds with potential antioxidant and anti-inflammatory activities. The efficient synthesis of these derivatives via green chemistry approaches highlights the importance of sustainable practices in chemical research. The biological evaluation of these compounds provides valuable data for their potential therapeutic applications, contributing to the ongoing search for new bioactive molecules (Kumar et al., 2017).
Cancer Research
Naphthoquinone derivatives have been investigated for their potential in cancer therapy, particularly through targeting cancer epigenetics and angiogenesis. These "double-edged swords" show promise as dual inhibitors, affecting both the vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). Such compounds could offer a new strategy for cancer treatment by simultaneously targeting multiple pathways involved in cancer progression (Upadhyay et al., 2021).
作用機序
Target of Action
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that similar compounds interact with their targets leading to significant biological effects . For instance, some compounds have shown superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of similar compounds .
Biochemical Pathways
Similar compounds have been reported to affect oxidative stress and inflammatory pathways . These compounds have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to exhibit significant effects on both allergic asthma and allergic itching . Some of these compounds have stronger potency against allergic asthma than levocetirizine, the positive control drug .
Action Environment
Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWTWJRNWZDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)
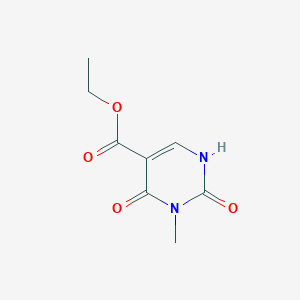
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
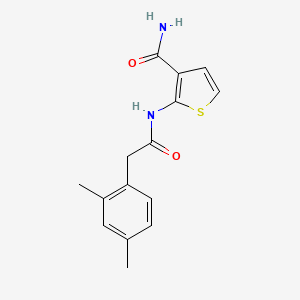
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)
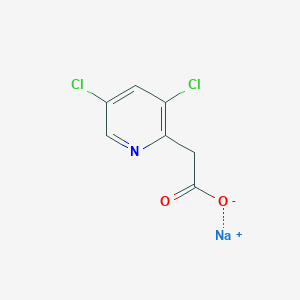
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
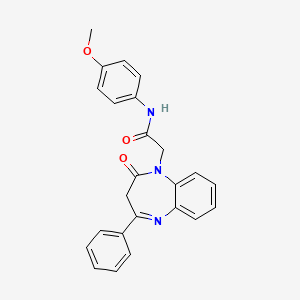
![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)
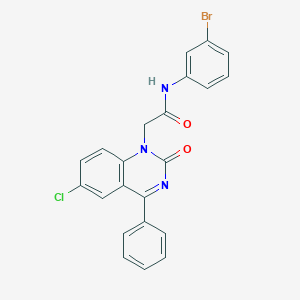
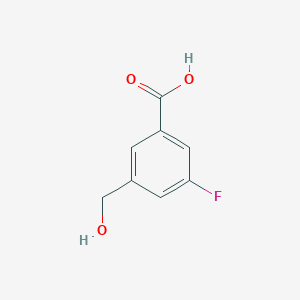
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)
